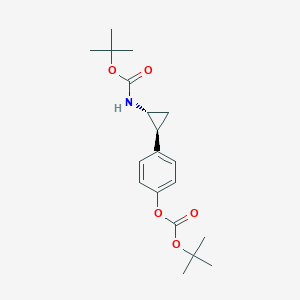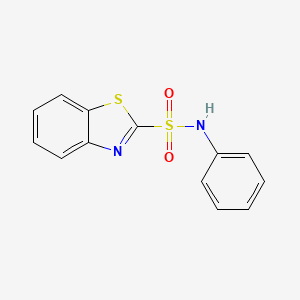![molecular formula C8H10O B14752665 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene CAS No. 277-61-2](/img/structure/B14752665.png)
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene is a chemical compound with the molecular formula C10H14O. It is a hexahydro derivative of pentaleno[1,2-b]oxirene, characterized by its unique bicyclic structure that includes an oxirane ring fused to a pentalene system
Preparation Methods
The synthesis of 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene typically involves the cyclization of suitable precursors under specific reaction conditions. One common synthetic route includes the use of pentalene derivatives and epoxidation reactions to introduce the oxirane ring. The reaction conditions often involve the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene can be compared with other similar compounds such as:
2H-1b,4-Ethanopentaleno[1,2-b]oxirene: This compound has a similar structure but differs in the position and number of hydrogen atoms.
Pentaleno[1,2-b]oxirene: The parent compound without the hexahydro modification.
Octahydropentaleno[1,2-b]oxirene: A more saturated derivative with additional hydrogen atoms
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
277-61-2 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
3-oxatricyclo[4.3.0.02,4]non-2(4)-ene |
InChI |
InChI=1S/C8H10O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-6H,1-4H2 |
InChI Key |
GVNOSYMSKYVQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3=C(C2C1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)


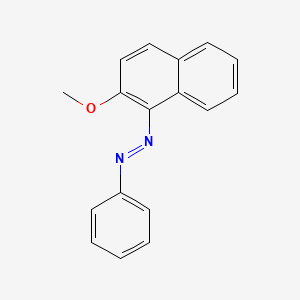

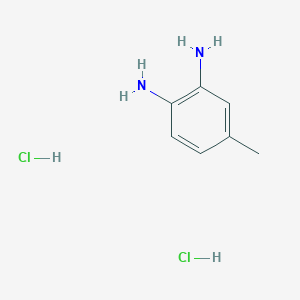
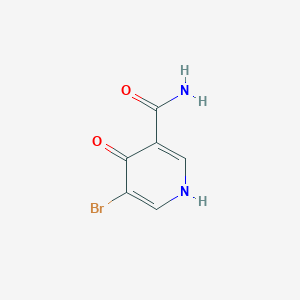
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
